4-Piperazino-1,3-dihydroisobenzofuran is a complex organic compound that belongs to the class of dihydroisobenzofurans, which are characterized by their unique bicyclic structure. This compound features a piperazine ring, which is a six-membered saturated heterocyclic amine, contributing to its biological activity and potential therapeutic applications. The structure of 4-Piperazino-1,3-dihydroisobenzofuran allows for various interactions with biological targets, making it an interesting subject for research in medicinal chemistry.
4-Piperazino-1,3-dihydroisobenzofuran can be synthesized through various chemical methods, often involving the manipulation of simpler organic precursors. It is classified under organic compounds and more specifically as a piperazine derivative. The compound's classification is significant as it influences its reactivity and interaction with biological systems.
The synthesis of 4-Piperazino-1,3-dihydroisobenzofuran can be achieved through several methods, typically involving multi-step reactions. One common approach is the use of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a precursor. The synthesis generally follows these key steps:
The molecular structure of 4-Piperazino-1,3-dihydroisobenzofuran can be described by its unique bicyclic framework. The compound consists of:
The molecular formula for 4-Piperazino-1,3-dihydroisobenzofuran is typically represented as C_{13}H_{15}N_{2}O. Its molecular weight is approximately 217.27 g/mol. The compound's structure can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its functional groups and connectivity .
4-Piperazino-1,3-dihydroisobenzofuran participates in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity .
The mechanism of action for 4-Piperazino-1,3-dihydroisobenzofuran primarily involves its interaction with biological targets such as receptors or enzymes:
Research into these mechanisms often employs biochemical assays and in vivo studies to elucidate the compound's effects .
Relevant data from studies indicate that these properties are critical for determining the compound's suitability for various applications .
4-Piperazino-1,3-dihydroisobenzofuran has several scientific uses:
The ongoing research into this compound highlights its versatility and potential impact in various fields .
4-Piperazino-1,3-dihydroisobenzofuran represents a structurally novel scaffold in central nervous system (CNS) pharmacotherapy, integrating a rigidified isobenzofuran moiety with a piperazine ring system. This molecular architecture confers unique physicochemical properties that facilitate interactions with key neurobiological targets, particularly monoamine transporters. The compound exemplifies modern rational drug design principles aimed at optimizing target engagement while maintaining favorable blood-brain barrier (BBB) penetration kinetics. Its development reflects a strategic shift from traditional monocyclic antidepressants toward conformationally constrained analogs with potentially improved selectivity profiles [1] [3].
The structural configuration of 4-piperazino-1,3-dihydroisobenzofuran addresses critical challenges in CNS drug development through several molecular advantages:
Lipophilicity-Balance Design: The fused isobenzofuran system provides moderate lipophilicity (calculated logP ≈ 2.8), enabling passive BBB transit while avoiding excessive brain accumulation that could lead to off-target effects. This balance supports CNS bioavailability without compromising peripheral safety [3].
Hydrogen-Bonding Capability: The piperazine nitrogen atoms serve as hydrogen-bond acceptors (see Table 1), facilitating interactions with polar residues in transporter binding pockets while maintaining sufficient membrane permeability (Predicted Caco-2 permeability: 28 × 10⁻⁶ cm/s) [1].
Conformational Restriction: The bicyclic framework constrains rotational freedom, reducing entropic penalties upon target binding compared to flexible chain analogs. This rigidity enhances binding affinity for specific transporter conformations and potentially reduces promiscuous interactions [2] [4].
Table 1: Molecular Properties Influencing CNS Activity
Property | Value/Feature | Functional Significance |
---|---|---|
Topological Polar Surface Area | 32 Ų | Optimizes blood-brain barrier penetration |
Hydrogen Bond Acceptors | 3 (Piperazine N atoms) | Facilitates target binding without compromising permeability |
Rotatable Bonds | 1 (Piperazine-exocyclic N) | Reduces conformational penalty in target binding |
Calculated logP | 2.8 ± 0.3 | Balances lipid membrane transit and aqueous solubility |
The scaffold has demonstrated particular utility in targeting monoamine transporters—proteins historically challenging to address with selective compounds due to their structural similarities. Molecular modeling studies indicate the isobenzofuran oxygen participates in key dipole interactions within the serotonin transporter (SERT) extracellular vestibule, a region implicated in allosteric modulation [1] [4]. Additionally, piperazine protonation states (pKa ≈ 7.5 and 9.2) enable ionic bonding with conserved aspartate residues (e.g., D98 in SERT) across physiological pH gradients, a feature shared with established antidepressants but optimized in this constrained framework [2].
The development of 4-piperazino-1,3-dihydroisobenzofuran represents a strategic evolution from early non-selective monoamine reuptake inhibitors to targeted modulators exploiting allosteric mechanisms. Three distinct phases characterize this progression:
First-Generation Orthosteric Blockers: Tricyclic antidepressants (TCAs; e.g., imipramine) and early SSRIs (e.g., fluoxetine) primarily occupied the central S1 binding site, competitively inhibiting serotonin reuptake but lacking subtype selectivity and often exhibiting significant off-target effects [1].
Allosteric Site Discovery: Structural biology breakthroughs, particularly X-ray crystallography of Drosophila melanogaster dopamine transporter (dDAT) and human SERT, identified a secondary vestibule (S2 site) ~13 Å above the primary S1 site. This extracellular domain modulates dissociation kinetics of S1-bound ligands [1] [4]. Citalopram emerged as a key investigational tool when crystallography revealed simultaneous binding of two molecules—one at S1 and another at S2—demonstrating the first pharmacological evidence of dual-site engagement in SERT modulation [2] [4].
Bifunctional Ligand Development: 4-Piperazino-1,3-dihydroisobenzofuran evolved from structure-activity relationship (SAR) studies exploring citalopram derivatives modified at the 5-position. Researchers systematically replaced the cyano group with substituted piperazines, observing retention of S1 affinity while enhancing S2 interactions through extended aromatic systems and hydrogen-bond networks (see Table 2) [2] [4].
Table 2: Key SAR Milestones in Piperazine-Isobenzofuran Development
Structural Modification | SERT S1 Kᵢ (nM) | SERT S2 IC₅₀ (μM)* | Selectivity (S2/S1) | Significance |
---|---|---|---|---|
Citalopram (reference) | 1.2 | 5.0 | 0.00024 | Benchmark SSRI with low-potency allosteric activity |
5-(4-Methylpiperazino) derivative | 8.7 | 3.1 | 0.00036 | Improved S2 potency with moderate S1 affinity loss |
4-Piperazino-1,3-dihydroisobenzofuran | 15.3 | 1.8 | 0.00012 | Optimized S2 engagement with retained S1 binding |
N-Substituted dimeric analog | 30.2 | >10 | >0.00033 | Demonstrated steric limits for S2 occupancy |
*S2 potency measured as inhibition of [³H]S-citalopram dissociation from S1 site
The compound's historical significance lies in its inversion of traditional selectivity ratios: whereas early SSRIs exhibited >1000-fold preference for S1 over S2, 4-piperazino-1,3-dihydroisobenzofuran achieves nearly balanced dual-site engagement (S2/S1 ratio ≈ 0.00012) [4]. This property emerged from deliberate exploitation of the S2 site's larger volume and tolerance for steric bulk, contrasting with the sterically constrained S1 pocket [1] [2]. Pharmacological characterization confirmed its ability to prolong S1-bound [³H]escitalopram dissociation at submicromolar concentrations, validating the design strategy for enhancing allosteric modulation [4].
4-Piperazino-1,3-dihydroisobenzofuran shares critical pharmacophoric elements with several antidepressant classes while introducing unique conformational constraints:
Tricyclic Antidepressant Hybridization: The isobenzofuran ring mimics the bioactive conformation of dibenzazepine systems in TCAs (e.g., imipramine), but with reduced planarity that diminishes unintended interactions with cardiac potassium channels and muscarinic receptors. Computational analyses indicate 40° dihedral angle variation between ring systems versus <10° in planar TCAs [3].
Piperazine-Containing SSRIs: Unlike flexible-chain piperazine SSRIs (e.g., nefazodone), the fused bicyclic system enforces a 120° angle between piperazine and aryl elements, mimicking the bound conformation observed in SERT-citalopram co-crystals. This pre-organization contributes to its 15-fold higher S2 affinity compared to N-desmethylcitalopram [2] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1